molecular formula C11H11ClN4O2 B14921309 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide

2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide

Cat. No.: B14921309
M. Wt: 266.68 g/mol
InChI Key: LWIFCUMMEXNUNN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Introduction of the Triazole Ring: The chlorophenoxyalkane is then subjected to a reaction with 4H-1,2,4-triazole under suitable conditions to introduce the triazole ring.

    Amidation: The final step involves the conversion of the intermediate to the desired propanamide through an amidation reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The chlorophenoxy group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but lacks the triazole ring.

    3-(4H-1,2,4-Triazol-4-yl)phthalic acid: Contains the triazole ring but differs in the overall structure and functional groups.

Uniqueness

2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide is unique due to the combination of the chlorophenoxy group and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(1,2,4-triazol-4-yl)propanamide

InChI

InChI=1S/C11H11ClN4O2/c1-8(11(17)15-16-6-13-14-7-16)18-10-4-2-3-9(12)5-10/h2-8H,1H3,(H,15,17)

InChI Key

LWIFCUMMEXNUNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN1C=NN=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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